molecular formula C17H22N4O2 B2551802 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014049-26-3

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2551802
CAS No.: 1014049-26-3
M. Wt: 314.389
InChI Key: VKZGRVLPUSKBIS-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)morpholine: Contains a morpholine ring.

Uniqueness

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring provides a different steric and electronic environment compared to piperidine or morpholine analogs, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-19-13-15(16(18-19)23-2)17(22)21-10-8-20(9-11-21)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZGRVLPUSKBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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